molecular formula C14H14ClNO2 B1319310 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline CAS No. 937608-62-3

3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B1319310
CAS No.: 937608-62-3
M. Wt: 263.72 g/mol
InChI Key: SGYDCYUSGPJQLN-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a methoxy group, and a methylphenoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxy-4-methylphenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group on the aniline reacts with the phenol derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways where the compound acts as a modulator of protein function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Similar structure but lacks the methylphenoxy group.

    4-Methoxy-N-(4-methoxyphenyl)ethylideneaniline: Contains a similar methoxy group but different overall structure.

    2-Chloro-4-methoxyphenol: Similar chloro and methoxy groups but different core structure.

Uniqueness

3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDCYUSGPJQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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